
Quinolinium, 8-hydroxy-1-methyl-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 8-hydroxy-1-methyl-, acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research fields. The presence of the 8-hydroxy group and the acetate moiety enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 8-hydroxy-1-methyl-, acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
8-Hydroxyquinoline+Acetic Anhydride→Quinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency.
化学反应分析
Types of Reactions
Quinolinium, 8-hydroxy-1-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinolinium salts, hydroquinoline derivatives, and substituted quinolinium compounds.
科学研究应用
Quinolinium, 8-hydroxy-1-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, acetate involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It also interferes with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the acetate group.
Quinoline: A simpler structure with a wide range of applications but lower biological activity compared to its derivatives.
Quinolinium Salts: Various salts with different counterions that exhibit unique properties and applications.
Uniqueness
Quinolinium, 8-hydroxy-1-methyl-, acetate is unique due to the presence of both the 8-hydroxy group and the acetate moiety. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
88892-92-6 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-methylquinolin-1-ium-8-ol;acetate |
InChI |
InChI=1S/C10H9NO.C2H4O2/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-2(3)4/h2-7H,1H3;1H3,(H,3,4) |
InChI 键 |
ZYYQIYPQNHPNLG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


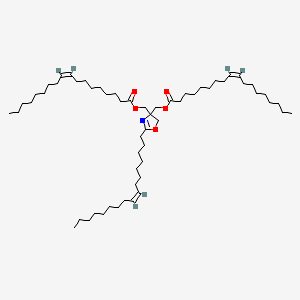

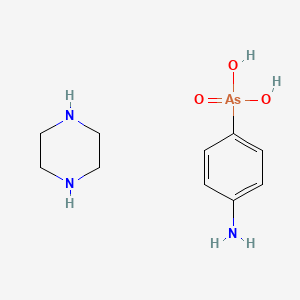
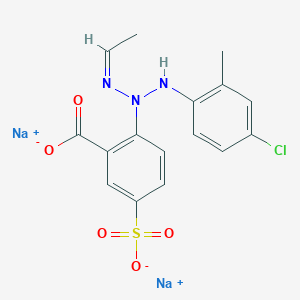

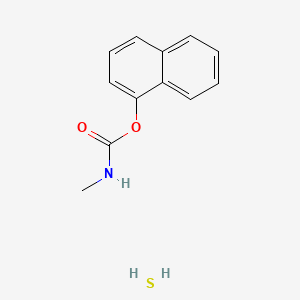
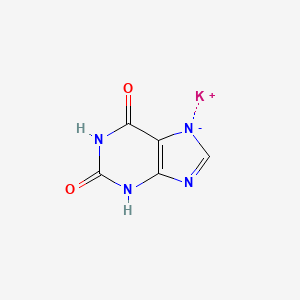
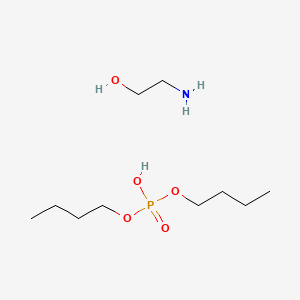
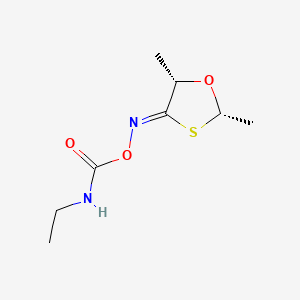



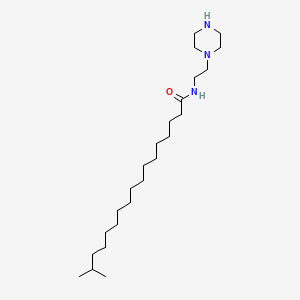
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
